3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolo-pyridazine derivative characterized by a fused triazole and pyridazine core. The compound features a 3-ethyl substituent on the triazole ring and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) amine group at position 6 of the pyridazine moiety. This structural configuration confers unique physicochemical properties, including enhanced steric bulk and lipophilicity due to the TMP group, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6/c1-6-13-18-19-14-8-7-12(20-22(13)14)17-11-9-15(2,3)21-16(4,5)10-11/h7-8,11,21H,6,9-10H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOAKQBQLRNEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NC3CC(NC(C3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the piperidine and triazolo-pyridazine intermediates. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate is then reacted with appropriate reagents to form the triazolo-pyridazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of metal oxide catalysts for dehydration reactions and controlled temperature conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone to form hydroxylamines.
Reduction: Reduction reactions can be performed using hydride donors to modify the triazolo-pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring .
Scientific Research Applications
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can modulate RNA transcripts by converting intronic sequences into exon-derived sequences, leading to frameshifts in mRNA and premature stop codons . This mechanism is particularly relevant in the context of treating genetic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-pyridazine scaffold is widely explored in medicinal chemistry due to its versatility in targeting diverse biological pathways. Below is a detailed comparison of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Findings
Halogenation: Chlorobenzyl substituents (e.g., in and ) enhance binding affinity to kinases due to halogen bonding and hydrophobic effects, with IC50 values up to 50% lower than non-halogenated analogs . Trifluoromethyl (CF₃): The CF₃ group in increases resistance to oxidative metabolism, extending plasma half-life in preclinical models.
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling is a common method for introducing aryl/heteroaryl groups to the pyridazine ring (e.g., benzyl in , chlorobenzyl in ). The TMP group in the target compound may require specialized amine-protection strategies due to its bulky nature .
Pharmacological Profiles :
- Target Compound : Preliminary studies suggest selectivity for cyclin-dependent kinases (CDKs), with sub-µM IC50 values in enzymatic assays. The TMP group may reduce hERG channel binding, lowering cardiotoxicity risks .
- Piperazine Analogs : Compounds like 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide () exhibit broader target engagement (e.g., BET bromodomains) but lower selectivity.
Biological Activity
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound based on recent research findings.
Synthesis
The synthesis of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps typically utilizing triazole and pyridazine derivatives. The synthetic route often includes the formation of the triazole ring through cyclization reactions and subsequent functionalization to introduce the piperidine moiety.
Antiinflammatory Effects
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. For example:
- COX Inhibition : Compounds related to triazolo[4,3-b]pyridazin derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes. The IC50 values for some derivatives were comparable to known anti-inflammatory drugs like celecoxib and diclofenac. For instance:
This suggests that 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine may possess similar anti-inflammatory activity.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies emphasize the importance of substituents on the piperidine and triazole rings in modulating biological activity. Electron-donating groups enhance anti-inflammatory effects by increasing binding affinity to COX enzymes.
Case Studies
Several case studies have highlighted the biological relevance of triazolo[4,3-b]pyridazin derivatives:
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, derivatives exhibited significant reduction in inflammation compared to controls. The effective doses (ED50) were reported as follows:
- Cell Line Studies : In vitro assays using RAW264.7 macrophages demonstrated that these compounds significantly reduced nitric oxide production and downregulated iNOS and COX-2 expression levels.
Comparative Table of Biological Activities
| Compound Name | Biological Activity | IC50 (μmol) | ED50 (μM) |
|---|---|---|---|
| Celecoxib | COX-2 Inhibition | 0.04 | N/A |
| Compound A | COX-2 Inhibition | 0.04 | N/A |
| Compound B | COX-1 Inhibition | 0.06 | N/A |
| Compound X | Anti-inflammatory | N/A | 9.17 |
| Compound Y | Anti-inflammatory | N/A | 8.23 |
Q & A
Q. Example Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| 1 | Ethanol, 80°C, 18h | 65–70 | 90% | |
| 2 | NaH/DMF, 0°C→RT | 50–60 | 88% |
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the ethyl group’s protons appear as a triplet (~1.2–1.4 ppm), while the tetramethylpiperidine protons resonate as singlets (δ 1.0–1.3 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) validate molecular formula (e.g., CHN requires m/z 316.2251 [M+H]) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring’s chair conformation .
How can researchers optimize reaction conditions to mitigate low yields in triazolopyridazine synthesis?
Advanced Research Question
Key factors include:
- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce side-product formation (e.g., over-alkylation) .
- Catalyst Selection : Copper(I) bromide (0.5–1 mol%) accelerates coupling reactions, improving yields by 15–20% .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, whereas ethanol promotes cyclization .
Data Contradiction Example :
Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from residual moisture in DMF, which hydrolyzes intermediates. Drying solvents over molecular sieves and inert gas purging can resolve this .
What strategies address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Compare -NMR with -HMQC to confirm proton-carbon correlations. For instance, a methoxy group’s carbon signal (δ 55–60 ppm) should correlate with protons at δ 3.7–3.9 ppm .
- Isotopic Labeling : Use -labeled precursors to resolve overlapping signals in crowded regions (e.g., triazole N-H) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data .
How does structural modification of the piperidine moiety influence biological activity?
Advanced Research Question
- Steric Effects : Bulky 2,2,6,6-tetramethyl groups enhance metabolic stability by shielding the amine from oxidative enzymes .
- SAR Insights :
- Lipophilicity : LogP increases with alkyl substituents, improving membrane permeability but potentially reducing solubility .
- Hydrogen Bonding : The secondary amine participates in H-bonding with target proteins (e.g., kinase ATP-binding pockets) .
Q. Example SAR Data
| Substituent | IC (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 2,2,6,6-Tetramethyl | 12 | 3.5 | 10 |
| Unsubstituted | 150 | 2.1 | 45 |
What are best practices for resolving discrepancies in antiproliferative activity data across studies?
Advanced Research Question
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin) to validate assay conditions .
- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to account for degradation differences .
Contradiction Case : A study reports IC = 12 nM, while another finds 50 nM. This may stem from differing serum concentrations in culture media (e.g., 10% FBS vs. serum-free), which alters compound bioavailability .
Notes
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines) .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
